3-(4-Methoxyphenyl)propan-1-amine
Overview
Description
3-(4-Methoxyphenyl)propan-1-amine is an organic compound with the chemical formula C10H15NO. It is a colorless to yellow liquid with a bitter taste similar to amphetamine.
Mechanism of Action
Target of Action
The primary targets of 3-(4-Methoxyphenyl)propan-1-amine are the serotonin transporter and alpha receptors . These targets play a crucial role in the regulation of mood, appetite, and sleep, among other functions.
Mode of Action
This compound acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects . This interaction results in an increase in the concentration of serotonin in the synaptic cleft, which can lead to various physiological effects.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonin pathway . By increasing the release of serotonin, this compound can affect various downstream effects, such as mood regulation and appetite control.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter levels. By increasing the release of serotonin, this compound can lead to changes in neuronal signaling and ultimately influence various physiological processes, such as mood and appetite .
Preparation Methods
The preparation of 3-(4-Methoxyphenyl)propan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of anisole with propylamine under appropriate reaction conditions . The specific preparation method can be obtained by studying the relevant scientific literature. Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
3-(4-Methoxyphenyl)propan-1-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides.
Scientific Research Applications
3-(4-Methoxyphenyl)propan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its effects on biological systems, particularly its psychostimulant properties.
Medicine: It has potential therapeutic applications in treating conditions like inattention, hyperactivity, obesity, and depression.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
3-(4-Methoxyphenyl)propan-1-amine can be compared with other similar compounds, such as:
4-Methoxyamphetamine: Similar in structure but with different pharmacological properties.
3-(4-Methoxyphenoxy)propan-1-amine: Another related compound with distinct chemical and physical properties
Properties
IUPAC Name |
3-(4-methoxyphenyl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZDQSUVPDNSSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388693 | |
Record name | 3-(4-methoxyphenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00388693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36397-23-6 | |
Record name | 3-(4-methoxyphenyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00388693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-methoxyphenyl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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